molecular formula C13H14N2O2S B2439220 N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide CAS No. 1428357-16-7

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide

Cat. No.: B2439220
CAS No.: 1428357-16-7
M. Wt: 262.33
InChI Key: YGSBVYKEHFUWLY-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a synthetic small molecule featuring an isoxazole core linked to a thiophene methyl group via a carboxamide bridge. This structure is part of a class of heterocyclic compounds that are of significant interest in medicinal and agrochemical research due to their potential bioactivity. Isoxazole-carboxamide derivatives have been extensively studied and demonstrate a broad spectrum of promising biological activities. Recent scientific investigations highlight that novel compounds within this structural class exhibit potent and selective biological activities, positioning them as valuable tools for pharmaceutical development . Specifically, research on analogous phenyl-isoxazole-carboxamide derivatives has revealed potent antiproliferative effects against a range of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The mechanism of action for such compounds can be diverse and is often highly structure-dependent, potentially involving interaction with key enzymatic pathways or cellular receptors. The presence of both the isoxazole heterocycle, known for its metabolic stability, and the thiophene ring, a common pharmacophore, makes this compound a versatile scaffold for designing novel enzyme inhibitors or receptor modulators in a research setting. Furthermore, the incorporation of specific substituents like the cyclopropyl group can fine-tune the molecule's physicochemical properties, such as metabolic stability and membrane permeability, which are critical parameters in lead optimization . This product is intended for research purposes as a chemical reference standard, a building block for further synthetic elaboration, or a candidate for in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-12(6-14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSBVYKEHFUWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide exhibits a range of biological activities that make it a valuable candidate for drug development:

  • Analgesic Properties : The compound has shown potential as a pain reliever, which is critical in treating chronic pain conditions.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation, making it suitable for conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast cancer models.
  • Antimicrobial and Antiviral Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its potential use in treating infections.

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

Case Study 1: Antimicrobial Activity

Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Case Study 2: Anticancer Activity Evaluation

Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Case Study 3: Inflammation Model Study

Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

The following table summarizes the observed biological activities of this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, such as enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Biological Activity

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound within the isoxazole family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S, with a molecular weight of 262.33 g/mol. The compound features a cyclopropyl group, a methyl group, and a thiophen-3-ylmethyl substituent, contributing to its unique properties and biological activities.

PropertyValue
Common Name This compound
CAS Number 1428357-16-7
Molecular Formula C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S
Molecular Weight 262.33 g/mol

Biological Activity

Research indicates that N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole derivatives exhibit significant biological activities, particularly in the realms of analgesic and anti-inflammatory effects. The following sections detail specific activities and mechanisms of action.

Analgesic and Anti-inflammatory Effects

Studies have shown that this compound possesses pain-relieving properties, making it a candidate for treating various pain-related conditions. Its anti-inflammatory potential suggests it may reduce inflammation through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Anticancer Properties

The compound's structure allows it to interact with several biological targets, including enzymes and receptors implicated in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole is crucial for its biological activity. Similar compounds with varying structures have been evaluated to understand better how modifications can enhance or reduce efficacy:

Compound NameStructural FeaturesUnique Aspects
SulfamethoxazoleContains sulfonamide groupKnown for antibacterial properties
MuscimolDerived from Amanita muscariaNeuroactive compound with psychoactive effects
5-Methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazoleCyclopentyl instead of cyclopropylMay exhibit different pharmacokinetics

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro evaluations against various cancer cell lines have shown that the compound exhibits cytotoxic effects with IC50 values in the micromolar range. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
  • Molecular Docking Studies : Computational studies have indicated strong interactions between the compound and specific receptors involved in cancer signaling pathways. These interactions may enhance its anticancer efficacy by disrupting critical cellular processes .
  • Comparative Studies : Research comparing N-cyclopropyl derivatives with other isoxazoles has highlighted its superior activity profile against certain cancer types, indicating its potential as a lead compound for further development .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with cycloaddition to form the isoxazole core followed by coupling reactions to introduce the cyclopropyl and thiophen-3-ylmethyl groups. Key steps include:

  • Cycloaddition : Using nitrile oxides and dipolarophiles (e.g., substituted alkenes) under controlled temperatures (e.g., 60–80°C) .
  • Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like dichloromethane or dimethylformamide (DMF) .
  • Cyclopropane introduction : Utilizing cyclopropanation reagents like diazomethane derivatives or transition metal catalysts .

Q. What characterization techniques are critical for confirming the compound’s structure?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray crystallography : Resolves 3D conformation and bond angles, particularly for novel derivatives .

Q. How can researchers address low solubility in biological assays?

Solubility challenges are mitigated by:

  • Co-solvents : Use DMSO or cyclodextrins at concentrations <1% to avoid cytotoxicity .
  • Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield improvement strategies include:

  • Ultrasound-assisted synthesis : Enhances reaction rates and reduces byproducts via cavitation effects (e.g., 40–60 kHz frequency) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while microwave irradiation reduces reaction times .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts for selective coupling .

Q. What experimental designs are recommended for assessing biological activity?

Mechanistic studies require:

  • Biochemical assays : Enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or proteases .
  • Cellular models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling via MTT assays .
  • Dose-response analysis : IC50_{50} determination with 8–10 concentration points for robust statistical modeling .

Q. How can computational methods predict the compound’s interaction with biological targets?

Computational approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data .

Q. How to resolve conflicting data in spectroscopic characterization?

Ambiguities in NMR or MS data are addressed by:

  • 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations .
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling for tracking specific atoms in complex spectra .
  • Crystallographic validation : Single-crystal X-ray diffraction to unambiguously confirm structure .

Q. What are key considerations for scaling up synthesis while maintaining purity?

Scale-up challenges require:

  • Purification : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC .
  • Reaction monitoring : In-line FTIR or LC-MS to track intermediate formation .
  • Byproduct minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) .

Methodological Notes

  • Synthetic protocols should include full characterization data (yield, m.p., Rf_f, NMR shifts) for reproducibility .
  • Biological assays must specify cell line origins, passage numbers, and assay validation criteria (e.g., Z’ factor >0.5) .
  • Computational studies should report force fields (e.g., CHARMM36), solvent models, and convergence criteria .

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